9-methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine
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Overview
Description
9-methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a purine ring system substituted with a piperidine moiety and a pyridazine derivative, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the piperidine and pyridazine substituents. Key steps may include:
Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is attached to the purine core.
Attachment of the Pyridazine Derivative: The final step involves the reaction of the intermediate compound with a pyridazine derivative, facilitated by suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and ensure scalability.
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
9-methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Biological Research: It is used in studies involving cellular signaling pathways and molecular interactions.
Industrial Applications: The compound may be utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-((6-methylpyridazin-3-yl)oxy)aniline: A related compound with a similar pyridazine moiety.
4-[(6-methylpyridazin-3-yl)oxy]aniline: Another compound with structural similarities.
Uniqueness
9-methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine is unique due to its specific combination of a purine ring system with a piperidine and pyridazine derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
9-methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-12-3-4-14(22-21-12)25-9-13-5-7-24(8-6-13)17-15-16(18-10-19-17)23(2)11-20-15/h3-4,10-11,13H,5-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOJSIZNGKEXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=NC4=C3N=CN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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